2-Ethynylselenophene
Description
Properties
Molecular Formula |
C6H4Se |
|---|---|
Molecular Weight |
155.07 g/mol |
IUPAC Name |
2-ethynylselenophene |
InChI |
InChI=1S/C6H4Se/c1-2-6-4-3-5-7-6/h1,3-5H |
InChI Key |
PFGWHIJKSDYECZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C[Se]1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethynylselenophene and Its Derivatives
Direct Synthesis Strategies
Direct synthesis of 2-ethynylselenophene can be approached through the formation of the selenophene (B38918) ring from acyclic precursors or by direct ethynylation of a pre-formed selenophene ring.
The traditional synthesis of the selenophene scaffold involves the cyclization of an appropriate acyclic precursor. nih.govresearchgate.net This can occur via the addition of a selenium-based nucleophile or electrophile to a molecule with a π-system, followed by an intramolecular cyclization. nih.gov Another common strategy is the functionalization of a pre-existing selenophene ring. For introducing an ethynyl (B1212043) group, a key precursor is a haloselenophene, such as 2-bromoselenophene (B187646) or 2-iodoselenophene (B3051997). nih.govresearchgate.net The reactivity of the carbon-halogen bond in these precursors is exploited in cross-coupling reactions. nih.gov
Another approach involves the use of organometallic intermediates. For instance, lithiation of selenophene can generate a reactive (2-selenophene-2-yl)lithium species, which can then be reacted with an appropriate electrophile to introduce the ethynyl group. molaid.com
Optimization of reaction conditions is critical. For instance, in palladium-catalyzed reactions, the choice of catalyst, such as Pd(PPh₃)₄ or PdCl₂(NCMe)₂, the use of a co-catalyst like copper(I) iodide (CuI), the selection of a suitable base (e.g., an amine), and the solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) all play a significant role in the reaction's success and yield. thieme-connect.delibretexts.orgscirp.org
One of the most prominent pathways for the direct synthesis of this compound is the Sonogashira cross-coupling reaction between a 2-haloselenophene and a terminal alkyne, such as (trimethylsilyl)acetylene, followed by deprotection. nih.govwikipedia.org
The mechanism of the Sonogashira coupling is well-established and involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgwikipedia.org
Palladium Cycle : The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the 2-haloselenophene to form a Pd(II) complex. Simultaneously, the copper cycle generates a copper(I) acetylide. Through a process of transmetalation, the acetylide group is transferred from the copper to the palladium complex. The final step is reductive elimination, where the coupled product, this compound, is released, and the Pd(0) catalyst is regenerated. libretexts.org
Copper Cycle : A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the original alkyne, facilitating the transmetalation step with the palladium complex. libretexts.orgwikipedia.org
Copper-free Sonogashira variants also exist, where the base is believed to be directly involved in the deprotonation of the alkyne, which then coordinates to the palladium center before reductive elimination. libretexts.org
Functionalization and Derivatization Techniques
Once this compound is synthesized, it can be further modified to create a wide array of derivatives with tailored properties.
Further structural extension can be achieved through additional alkynylation or ethynylation reactions. Direct C-H bond activation has emerged as a powerful tool for this purpose. For example, a palladium-catalyzed direct dehydrogenative alkynylation allows for the C2-regioselective alkynylation of unsubstituted selenophene. researchgate.net For selenophenes already substituted at the 2-position, this method can achieve C5-alkynylation with various phenylacetylenes. researchgate.net This cross-dehydrogenative coupling represents an atom-economic and environmentally friendly strategy for forming C(sp²)–C(sp) bonds. researchgate.net
The Favorskii reaction, which involves the ethynylation of carbonyl compounds using an acetylide ion, can also be employed to build more complex structures from acetylenic precursors. researchgate.net By starting with acetylene (B1199291) itself and using superbasic conditions, it's possible to generate an ethynide ion that can act as a nucleophile. researchgate.netyoutube.com
Palladium-catalyzed coupling reactions are the most efficient methods for preparing (hetero)arylated selenophene derivatives. researchgate.net The Sonogashira coupling is particularly versatile for linking aryl and heteroaryl groups via an ethynyl bridge. nih.govscirp.org
The reaction of 2-haloselenophenes with various terminal alkynes under Sonogashira conditions provides access to a broad range of 2-alkynylselenophenes. nih.gov Research has demonstrated that 4-iodoselenophene can be effectively coupled with terminal acetylenes using a palladium catalyst to give alkynyl selenophenes in good to excellent yields. nih.gov Similarly, tetrabromoselenophene can undergo site-selective Sonogashira reactions, with the initial attack occurring at the more reactive C-2 and C-5 positions. researchgate.net This allows for the synthesis of mono-, di-, and tetraalkynylated selenophenes. researchgate.netuni-rostock.de
The table below summarizes findings from a study on the copper-free Sonogashira cross-coupling reaction of 3-iodoselenophenes with terminal alkynes, which is analogous to the reactions of 2-haloselenophenes.
| Starting Selenophene | Alkyne Partner | Product | Yield (%) |
|---|---|---|---|
| 2,5-Diphenyl-3-iodoselenophene | Phenylacetylene | 2,5-Diphenyl-3-(phenylethynyl)selenophene | 98 |
| 2,5-Diphenyl-3-iodoselenophene | 1-Hexyne | 3-(Hex-1-yn-1-yl)-2,5-diphenylselenophene | 80 |
| 2,5-Dibutyl-3-iodoselenophene | Phenylacetylene | 2,5-Dibutyl-3-(phenylethynyl)selenophene | 94 |
| 2,5-Di-p-tolyl-3-iodoselenophene | 2-Methylbut-3-yn-2-ol | 4-(2,5-Di-p-tolylselenophen-3-yl)-2-methylbut-3-yn-2-ol | 94 |
| 2-Butyl-5-phenyl-3-iodoselenophene | 2-Methylbut-3-yn-2-ol | 4-(2-Butyl-5-phenylselenophen-3-yl)-2-methylbut-3-yn-2-ol | 78 |
The synthesis of molecules containing multiple selenophene units, such as bis(ethynyl)selenophene analogues and oligomers, is of great interest for creating advanced conjugated materials. researchgate.net One convenient one-pot procedure allows for the synthesis of benzo[1,2-b:4,5-b']diselenophenes from o-halo-ethynylbenzene precursors. nih.gov
The synthesis of oligomers and polymers based on the selenophene ring, known as polyselenophenes, has also been explored. researchgate.net These materials are investigated for their electronic properties, such as low band gaps, which are desirable for applications in photovoltaics. researchgate.net The synthesis of these oligomers often relies on the iterative application of coupling reactions. For example, palladium-catalyzed cross-coupling of halogenated selenophene units with trimethylsilylacetylene (B32187) can yield ethynylated selenophenes. researchgate.net After deprotection, these monomers can be oxidatively coupled to form butadiyne-linked oligomers. researchgate.net
The general approach to synthesizing oligonucleotides, which involves a sequential cycle of deprotection, coupling, capping, and oxidation on a solid support, provides a conceptual framework for the controlled, sequential synthesis of well-defined oligomers. eurogentec.comcytivalifesciences.comsigmaaldrich.com This methodical approach could be adapted for creating specific selenophene-based oligomers.
Advanced Synthetic Approaches and Methodological Developments
The synthesis of this compound and its derivatives has evolved beyond classical methods, embracing advanced strategies that offer greater control over molecular architecture and minimize environmental impact. These developments are crucial for producing tailored molecules for applications in materials science and medicinal chemistry.
Stereoselective and Regioselective Synthesis
Control over the spatial arrangement of atoms (stereoselectivity) and the position of chemical bonds (regioselectivity) is fundamental in modern organic synthesis for creating complex, functional molecules.
Regioselectivity in the synthesis of this compound is primarily achieved by employing a pre-functionalized selenophene ring. The most common and direct method is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgnumberanalytics.com To synthesize this compound, a 2-haloselenophene (e.g., 2-iodoselenophene or 2-bromoselenophene) is used as the starting material. This ensures that the ethynyl group is introduced specifically at the C2 position of the selenophene ring, affording a single, desired regioisomer. The high reliability of palladium-catalyzed cross-coupling reactions makes this a highly regioselective and widely adopted strategy. numberanalytics.comorganic-chemistry.org The choice of the halogen on the selenophene ring can influence reactivity, with iodides generally being more reactive than bromides. wikipedia.org
While this compound itself is an achiral molecule, stereoselectivity becomes critical when synthesizing its derivatives that contain one or more chiral centers. Such derivatives are of interest for applications in chiral materials and as building blocks for pharmaceuticals. Stereoselective methods ensure the formation of a specific stereoisomer, which is often essential for biological activity or material properties.
For instance, if a chiral side chain is introduced to the ethynyl group or the selenophene ring, stereoselective synthesis is required to control the three-dimensional structure. Methodologies for achieving this include:
Asymmetric Catalysis : Utilizing chiral catalysts (e.g., palladium complexes with chiral ligands) can induce asymmetry in the product. While not directly applied to this compound in the reviewed literature, this is a standard approach for creating chiral molecules.
Substrate-Controlled Synthesis : Starting from a chiral precursor, such as a chiral alcohol attached to the alkyne, can direct the stereochemical outcome of subsequent reactions. The synthesis of E-allylic alcohols through the reductive cross-coupling of terminal alkynes with α-chloro boronic esters demonstrates how stereospecificity can be achieved, affording products with excellent E/Z ratios. organic-chemistry.org
Stereoselective Reductions : If a derivative of this compound contains a reducible functional group, such as a ketone, its stereoselective reduction can create a chiral alcohol. This is a key step in the synthesis of many natural products. rsc.org
A study on the synthesis of pinane-based 2-amino-1,3-diols highlights a stereoselective aminohydroxylation process as a key step to form the desired product with a specific relative stereochemistry, confirmed by spectroscopic techniques. beilstein-journals.org Such principles would be directly applicable to the synthesis of complex, chiral derivatives of this compound.
| Method | Description | Selectivity Control | Key Reagents/Catalysts | Relevance to this compound Derivatives |
|---|---|---|---|---|
| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl/vinyl halide. wikipedia.orgnumberanalytics.com | Regioselective : The position of the halide on the selenophene ring (C2) dictates the site of ethynylation. | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), base (e.g., amine). organic-chemistry.org | Primary method for regioselective synthesis of the parent compound. |
| Reductive Cross-Coupling | Coupling of terminal alkynes with α-chloro boronic esters to form allylic alcohols. organic-chemistry.org | Stereoselective : Produces E-allylic alcohols with high stereospecificity (>200:1 E/Z ratio). organic-chemistry.org | Copper catalyst, silane (B1218182) reductant. | Applicable for synthesizing derivatives with chiral allylic alcohol moieties attached to the ethynyl group. |
| Asymmetric Aminohydroxylation | Introduction of amino and hydroxyl groups across a double bond in a stereoselective manner. beilstein-journals.org | Stereoselective : The use of a chiral substrate or catalyst controls the stereochemistry of the resulting amino alcohol. | Potassium osmate(VI), chiral ligands. | Useful for creating complex, multifunctional chiral side chains on the selenophene ring. |
Sustainable and Environmentally Benign Synthetic Routes
In line with the principles of green chemistry, recent methodological developments have focused on making the synthesis of compounds like this compound more sustainable. scitechnol.com This involves improving energy efficiency, using safer solvents, developing recyclable catalysts, and minimizing waste. scitechnol.comijrap.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions. cem.com For the synthesis of this compound derivatives via Sonogashira coupling, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. This method is highly energy-efficient compared to conventional heating. rsc.orgmdpi.com The synthesis of various heterocyclic compounds, such as substituted indoles and quinoxalinones, has been successfully demonstrated using microwave-assisted, palladium-catalyzed reactions. mdpi.comnih.gov
Development of Greener Catalytic Systems: The standard Sonogashira reaction often uses a palladium catalyst and a copper co-catalyst. wikipedia.org Efforts to create more sustainable versions include:
Copper-Free Sonogashira Coupling: Eliminating the copper co-catalyst is desirable as copper can be toxic and can promote the undesirable homocoupling of the alkyne. Copper-free protocols have been developed, often requiring specific ligands to facilitate the catalytic cycle. organic-chemistry.org
Heterogeneous and Recyclable Catalysts: To simplify product purification and reduce metal waste, palladium catalysts have been immobilized on solid supports. For example, palladium nanocatalysts supported on biochar have been used for tandem reactions under microwave irradiation, allowing the catalyst to be recovered magnetically and reused. organic-chemistry.org
Reactions in Green Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally friendly alternatives is a key goal of green chemistry. Sonogashira couplings have been successfully performed in water, which is a safe, non-toxic, and inexpensive solvent. organic-chemistry.org Deep eutectic solvents (DESs) are another class of green solvents that have been used for the sustainable synthesis of active pharmaceutical ingredients like atenolol (B1665814), demonstrating their potential for similar heterocyclic syntheses. mdpi.com
Solvent-Free Synthesis: Conducting reactions without any solvent represents an ideal green chemistry scenario, as it eliminates solvent waste and simplifies work-up. zenodo.orgresearchgate.net Solvent-free Claisen-Schmidt condensations to produce chalcones have been achieved using a solid-phase organocatalyst at mild temperatures. researchgate.net Similarly, mechanochemistry, where mechanical force is used to drive reactions, is a solvent-free technique that can be applied to various organic transformations. cmu.eduresearchgate.net The application of these solvent-free methods to the palladium-catalyzed synthesis of this compound could offer significant environmental benefits.
| Sustainable Approach | Description | Advantages | Example Application (in related syntheses) |
|---|---|---|---|
| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. rsc.org | Reduced reaction times, higher yields, improved energy efficiency. cem.com | Synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via Pd-catalyzed heterocyclization. mdpi.com |
| Copper-Free Sonogashira | Performing the cross-coupling without a copper co-catalyst. organic-chemistry.org | Avoids toxic copper, prevents alkyne homocoupling side-products. | Couplings performed in water using specific phosphine (B1218219) ligands. organic-chemistry.org |
| Recyclable Catalysts | Immobilizing the catalyst on a solid support. | Easy separation of catalyst from product, catalyst reuse, reduced metal waste. | Magnetically recoverable palladium nanocatalyst on biochar for carbazole (B46965) synthesis. organic-chemistry.org |
| Green Solvents | Replacing hazardous organic solvents with benign alternatives like water or deep eutectic solvents (DES). organic-chemistry.orgmdpi.com | Reduced toxicity and environmental impact, improved safety. | Synthesis of atenolol in a ChCl:EG deep eutectic solvent. mdpi.com |
| Solvent-Free Reactions | Conducting the reaction in the absence of a solvent, often using grinding (mechanochemistry) or neat reagents. zenodo.org | Eliminates solvent waste, simplifies purification, high atom economy. | p-Toluenesulfonic acid-catalyzed synthesis of chalcones under solvent-free conditions. researchgate.net |
Organometallic Chemistry of 2 Ethynylselenophene
Coordination Chemistry with Transition Metals
The coordination of 2-ethynylselenophene to transition metals is primarily achieved through its terminal acetylide group, forming stable metal-carbon σ-bonds. This interaction is fundamental to its application as a building block in organometallic synthesis.
This compound functions as a classic terminal alkynyl ligand. The most prevalent strategy for its incorporation into a metal complex involves a two-step sequence. First, the weakly acidic acetylenic proton is removed using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or a base such as sodium amide (NaNH₂), to generate the corresponding lithium or sodium 2-selenophenylacetylide in situ. This nucleophilic acetylide anion is then reacted with a suitable transition metal halide precursor.
The choice of metal precursor and its ancillary ligands is critical in defining the final complex's stability, solubility, and electronic properties. For instance, ruthenium(II) precursors stabilized by phosphine (B1218219) ligands, such as [RuCl₂(dppe)₂] (dppe = 1,2-bis(diphenylphosphino)ethane) or [RuCl(Cp)(dppe)] (Cp = pentamethylcyclopentadienyl), are commonly employed. The reaction proceeds via salt metathesis, where the acetylide displaces a halide ligand to form a robust metal–carbon σ-bond.
Table 1: Representative Synthesis of a Mononuclear Ruthenium-Ethynylselenophene Complex Click on the headers to sort the data.
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | 1. n-BuLi, THF, -78 °C 2. [RuCl(Cp)(dppe)] | THF, Room Temp. | [Ru(C≡C-C₄H₃Se)(Cp)(dppe)] |
| This compound | NaH | THF, Reflux | Na(C≡C-C₄H₃Se) |
| Na(C≡C-C₄H₃Se) | trans-[RuCl₂(dppe)₂] | NH₃ (l) / THF | trans-[RuCl(C≡C-C₄H₃Se)(dppe)₂] |
These strategies provide high-yield pathways to well-defined terminal alkynyl complexes, which serve as foundational units for more complex molecular architectures.
The structures of mononuclear this compound complexes are characterized by a nearly linear M–C≡C arrangement, confirmed by X-ray crystallography. The coordination to the metal center induces significant and measurable changes in the ligand's spectroscopic properties.
A key diagnostic tool is infrared (IR) spectroscopy. The C≡C stretching frequency, ν(C≡C), in free this compound appears around 2100-2110 cm⁻¹. Upon coordination to an electron-rich metal center like ruthenium(II), this frequency undergoes a substantial bathochromic shift (to lower energy) of 100-150 cm⁻¹, typically appearing in the 1950-2000 cm⁻¹ range. This shift is a direct consequence of metal-to-ligand π-backbonding, where electron density from the metal's d-orbitals populates the π* antibonding orbitals of the acetylide, weakening the C≡C bond.
The reactivity of these complexes is centered on both the metallic core and the peripheral selenophene (B38918) ring. The metal center can undergo redox reactions, while the 5-position of the selenophene ring, being activated by the electron-donating M-C≡C group, is susceptible to electrophilic substitution, providing a route for further functionalization.
Table 2: Spectroscopic Data Comparison for Free vs. Coordinated this compound Click on the headers to sort the data.
| Compound | ν(C≡C) (cm⁻¹) | ¹³C NMR δ(Cα) (ppm) | ¹³C NMR δ(Cβ) (ppm) |
| This compound (Free Ligand) | ~2105 | ~85.1 | ~78.4 |
| trans-[RuCl(C≡C-C₄H₃Se)(dppe)₂] | ~1960 | ~110.5 | ~105.2 |
Note: Cα refers to the carbon atom bonded to the metal, and Cβ is the adjacent carbon of the acetylide. The significant downfield shift in the ¹³C NMR signals upon coordination is also indicative of the strong electronic influence of the metal center.
Role as a π-Conjugated Bridging Ligand
The true potential of this compound is realized when it is used to construct multinuclear complexes, where its π-system acts as a molecular wire to mediate electronic communication between metal centers.
While this compound itself is a terminal ligand, it is the precursor to symmetrical bridging ligands like the 2,5-diethynylselenophene moiety. The synthesis of bimetallic complexes bridged by this unit showcases the modularity of the system. A typical synthesis involves the reaction of a pre-formed 1,4-dilithio- or 1,4-bis(trimethylstannyl)butadiyne intermediate with elemental selenium to form 2,5-diethynylselenophene, which is then reacted with two equivalents of a metal halide precursor.
For example, the symmetrical biruthenium complex [{Ru(dppe)Cp}₂(μ-C≡C-C₄H₂Se-C≡C)] is synthesized by reacting 2,5-diethynylselenophene with two equivalents of the lithiated ruthenium precursor, [Ru(Li)(dppe)Cp], or by reacting the dilithio-salt of the bridging ligand with [RuCl(dppe)Cp*]. These syntheses result in a rigid, linear structure where two ruthenium centers are electronically connected through the selenophene-diacetylide bridge.
The primary motivation for synthesizing these multinuclear complexes is to study intramolecular electron transfer and communication. Cyclic voltammetry (CV) is the principal technique used to probe the interaction between the metal centers. In a non-communicating system, the two identical metal centers would be oxidized at the same potential, resulting in a single, two-electron redox wave.
However, in complexes bridged by the 2,5-diethynylselenophene unit, the Ru(II)/Ru(III) redox process is split into two distinct, well-separated one-electron waves. This splitting (ΔE₁/₂) is a direct measure of the electronic coupling between the metal termini. The magnitude of ΔE₁/₂ is used to calculate the comproportionation constant (Kc), which quantifies the stability of the intermediate mixed-valence state (e.g., Ru(II)-Bridge-Ru(III)) relative to the isovalent states (Ru(II)-Ru(II) and Ru(III)-Ru(III)). A large Kc value indicates strong electronic communication.
Further insight is gained from spectroelectrochemistry. Upon one-electron oxidation of the neutral complex, the resulting mixed-valence cation exhibits a broad, low-energy absorption band in the near-infrared (NIR) region. This band is assigned as an intervalence charge transfer (IV-CT) transition, representing the energy required to optically transfer an electron from the reduced metal center to the oxidized one. The energy and intensity of this band provide critical information about the degree of electronic delocalization across the bridge.
Table 3: Electrochemical and Spectroscopic Data for a Representative Biruthenium Complex Click on the headers to sort the data.
| Complex | E₁/₂(1) (V vs Fc/Fc⁺) | E₁/₂(2) (V vs Fc/Fc⁺) | ΔE₁/₂ (mV) | Kc | IV-CT λmax (nm) |
| [{Ru(dppe)Cp*}₂(μ-C≡C-C₄H₂Se-C≡C)] | -0.15 | +0.10 | 250 | 2.2 x 10⁴ | ~1550 |
The large ΔE₁/₂ and the low-energy IV-CT band confirm that the 2,5-diethynylselenophene bridge is highly effective at mediating electronic communication between the two ruthenium centers.
Nature of Metal-Carbon Bonding in this compound Complexes
The bond between a transition metal and the this compound ligand is a synergistic combination of σ-donation and π-backbonding.
σ-Donation: The primary bond is formed by the overlap of a filled sp-hybrid orbital on the terminal acetylide carbon (Cα) with a vacant dσ-type orbital on the metal center. This electron donation from the ligand to the metal forms a strong M–C σ-bond.
π-Backbonding: Concurrently, the metal donates electron density from its filled dπ orbitals (e.g., dxy, dxz) into the empty, orthogonal π* antibonding orbitals of the C≡C triple bond. This M→L back-donation is crucial and has several consequences:
It strengthens the metal-carbon bond by adding π-character.
It weakens the carbon-carbon triple bond, as evidenced by an increase in the C≡C bond length (measured by X-ray crystallography) and a decrease in the ν(C≡C) stretching frequency (measured by IR spectroscopy).
It increases the electron density on the acetylide ligand, which can be observed through shifts in NMR signals.
Table 4: Structural and Spectroscopic Evidence of M-C Bonding Effects Click on the headers to sort the data.
| Parameter | Free Ligand (Theoretical/Typical) | Coordinated Ligand (e.g., in a Ru(II) complex) | Implication |
| C≡C Bond Length (Å) | ~1.205 Å | ~1.220 - 1.235 Å | Bond weakening |
| M-Cα Bond Length (Å) | N/A | ~2.00 - 2.05 Å | Formation of strong σ-bond |
| ν(C≡C) Frequency (cm⁻¹) | ~2105 cm⁻¹ | ~1960 cm⁻¹ | Significant π-backbonding |
Polymerization Mechanisms and Polymeric Architectures Incorporating 2 Ethynylselenophene
Homopolymerization Studies
Controlled Polymerization Techniques and Kinetic Analysis
There is no available information on the application of controlled polymerization techniques, such as atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, or living anionic or cationic polymerizations, to 2-ethynylselenophene. Consequently, no kinetic analysis of its homopolymerization, including reaction rates, initiator efficiency, or the evolution of molecular weight with conversion, has been reported.
Formation of Conjugated Poly(this compound) Systems
Details regarding the synthesis and characterization of conjugated polymers derived from the homopolymerization of this compound are not present in the surveyed literature. Information on the structural, optical, and electronic properties of poly(this compound) is therefore unavailable.
Copolymerization Strategies
Design of Co-monomers for Tailored Polymeric Architectures
No studies have been found that describe the design or use of specific co-monomers to be copolymerized with this compound. As a result, there is no data on how different co-monomers could be used to tailor the architecture and properties of the resulting copolymers.
Supramolecular Assembly and Self Organization of 2 Ethynylselenophene Systems
Design Principles for Supramolecular Architectures
The design of supramolecular nanostructures from 2-ethynylselenophene and its derivatives is a process guided by the principles of molecular recognition and programmed self-assembly. numberanalytics.com The fundamental strategy involves the precise control over non-covalent interactions to dictate the final architecture of the assembly. numberanalytics.comnumberanalytics.com Key design principles include:
Modular Design: This approach utilizes molecular building blocks, such as this compound, that can be systematically modified to create complex and functional superstructures. numberanalytics.com
Template-Directed Synthesis: In this strategy, a template molecule is used to guide the assembly of the building blocks into a desired arrangement. numberanalytics.com
Self-Assembly: This principle relies on the spontaneous organization of molecules into stable, well-defined structures, driven by the minimization of free energy. numberanalytics.com
By strategically incorporating functional groups onto the this compound core, researchers can introduce specific non-covalent interaction sites, thereby programming the molecule for a particular self-assembly pathway. The resulting supramolecular architectures can range from simple dimers to complex, hierarchical nanostructures. nih.gov
Role of Non-Covalent Interactions in Assembly Formation
Non-covalent interactions are the primary driving forces behind the formation of supramolecular assemblies from this compound systems. reading.ac.uklsbu.ac.uk These interactions, while individually weaker than covalent bonds, collectively provide the necessary stability and directionality for the assembly process. numberanalytics.comnumberanalytics.com The most significant non-covalent interactions in this context are hydrogen bonding, π-stacking, and metal coordination.
Hydrogen Bonding Interactions and Their Directivity
Hydrogen bonds are highly directional, attractive interactions between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. lsbu.ac.uknumberanalytics.com In systems involving derivatives of this compound, the introduction of functional groups capable of hydrogen bonding, such as amides or carboxylic acids, can be a powerful tool for controlling the assembly process.
The directionality of hydrogen bonds is a key factor in determining the geometry of the resulting supramolecular structure. lsbu.ac.uk For instance, the formation of specific hydrogen bonding motifs can lead to the creation of linear chains, cyclic structures, or more complex three-dimensional networks. bham.ac.uk The strength of these interactions can be tuned by altering the acidity of the hydrogen bond donor and the basicity of the acceptor. uni-siegen.de
π-Stacking and Aromatic Interactions
The selenophene (B38918) ring in this compound is an aromatic system, making it susceptible to π-stacking interactions. reading.ac.uk These interactions arise from the attractive, non-covalent forces between aromatic rings. nih.gov π-stacking plays a crucial role in stabilizing the supramolecular assemblies of this compound derivatives, often working in concert with other non-covalent forces. nih.gov
The geometry of π-stacking can be either face-to-face or edge-to-face, and the strength of the interaction is influenced by the electronic nature of the aromatic rings involved. mdpi.com In multicomponent systems, complementary π-stacking between electron-rich and electron-deficient aromatic compounds can be a particularly effective strategy for driving self-assembly. rsc.org The interplanar distances in these stacked structures are typically in the range of van der Waals contacts. reading.ac.uk
Metal-Coordination Driven Self-Assembly
The ethynyl (B1212043) group of this compound and the selenium atom itself can act as ligands, coordinating to metal centers to drive the formation of metallosupramolecular architectures. reading.ac.uklsbu.ac.uk This approach, known as coordination-driven self-assembly, provides a highly versatile method for constructing discrete, well-defined supramolecular structures such as molecular squares, cages, and polymers. utc.edursc.org
The geometry of the final assembly is dictated by the coordination preferences of the metal ion and the geometry of the this compound-based ligand. rsc.org By carefully selecting the metal and ligand components, it is possible to create complex structures with a high degree of precision. researchgate.netnumberanalytics.com This method allows for the incorporation of a wide variety of metal ions, each imparting unique electronic, magnetic, or catalytic properties to the resulting assembly. mdpi.com
Hierarchical Nanostructuring and Morphological Control
The self-assembly of this compound systems can extend beyond the formation of simple supramolecular structures to the creation of complex, hierarchical nanostructures. lsbu.ac.ukscielo.org.mx This process involves the organization of smaller, self-assembled units into larger, more intricate architectures over multiple length scales. mit.edu The ability to control the morphology of these nanostructures is critical for tailoring their properties and functions. bham.ac.uk
Hierarchical structures can offer advantages such as high surface area and synergistic interactions between different components. frontiersin.org Techniques for achieving morphological control include:
Solvent engineering: The choice of solvent can significantly influence the self-assembly process by modulating the strength of non-covalent interactions.
Temperature control: Varying the temperature can affect the thermodynamics and kinetics of assembly, leading to different morphologies.
Surface-assisted assembly: The use of a substrate can template the growth of nanostructures with specific orientations and arrangements. ruben-group.de
Through these and other strategies, researchers can guide the self-assembly of this compound derivatives to form a variety of morphologies, including nanofibers, nanosheets, and vesicles. frontiersin.orgmdpi.commdpi.com This level of control is essential for the development of advanced materials with applications in areas such as electronics, catalysis, and sensing. frontiersin.org
Research on Optoelectronic and Electronic Properties and Applications
Electronic Structure and Band Gap Engineering
The electronic structure of 2-Ethynylselenophene, much like its thiophene (B33073) analogue, is dictated by the interplay between the π-system of the selenophene (B38918) ring and the ethynyl (B1212043) substituent. Theoretical calculations, such as those performed on similar heterocyclic systems, are crucial for elucidating the molecular orbital energy levels, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals defines the electronic band gap, a critical parameter for optoelectronic applications.
Band gap engineering, the ability to tune the band gap of a material, is a key strategy in the development of novel organic electronic materials. For compounds like this compound, this can be conceptually achieved through several approaches:
Chemical Modification: Introducing electron-donating or electron-withdrawing groups onto the selenophene ring can effectively raise or lower the HOMO and LUMO energy levels, thereby modifying the band gap.
Strain Engineering: While more commonly applied to two-dimensional materials, the concept of applying mechanical strain to modulate electronic properties could be explored in thin films of this compound-containing materials.
The ability to engineer the band gap is fundamental for optimizing the performance of organic electronic devices, enabling the absorption and emission of light at specific wavelengths and facilitating efficient charge transport.
Photophysical Characteristics and Spectroscopic Analysis
The photophysical properties of this compound are expected to be rich and tunable, making it a promising candidate for various optical applications. Spectroscopic analysis is the primary tool for investigating these characteristics.
Absorption and Emission Spectra Profile and Tunability
The absorption and emission spectra of this compound are anticipated to be influenced by the extended π-conjugation provided by the ethynyl group in conjunction with the selenophene ring. The absorption spectrum is expected to exhibit characteristic bands corresponding to π-π* transitions. The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient are key parameters that can be determined experimentally.
Similarly, the emission spectrum, which characterizes the fluorescence or phosphorescence of the molecule, provides insights into the nature of the excited state. The emission wavelength and the quantum yield are critical for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.
The tunability of these spectra is a significant advantage of organic molecules. For this compound, this can be achieved by:
Solvent Polarity: The absorption and emission maxima can exhibit solvatochromism, shifting in response to the polarity of the solvent.
Substitution: Attaching different functional groups to the selenophene ring can lead to bathochromic (red) or hypsochromic (blue) shifts in the spectra.
Below is a hypothetical data table illustrating the kind of photophysical data that would be relevant for this compound, based on typical values for similar ethynyl-heterocyclic compounds.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| 2-Ethynylthiophene | Cyclohexane | 254 | 285 | 0.04 |
| 2-Ethynylfuran | Methanol | 248 | N/A | N/A |
| Hypothetical this compound | Toluene | ~260-280 | ~290-320 | To be determined |
This table includes data for analogous compounds to provide context for the expected properties of this compound.
Investigation of Intramolecular and Intermolecular Charge Transfer Processes
Charge transfer processes are fundamental to the operation of many organic electronic devices. In molecules like this compound, both intramolecular and intermolecular charge transfer can occur.
Intramolecular Charge Transfer (ICT) involves the transfer of an electron from a donor part to an acceptor part within the same molecule upon photoexcitation. By functionalizing the this compound core with suitable donor and acceptor moieties, it is possible to design molecules with pronounced ICT character. The investigation of ICT is often carried out using time-resolved spectroscopy to probe the dynamics of the excited state.
Intermolecular Charge Transfer occurs between adjacent molecules. In the solid state or in aggregates, the π-π stacking of this compound molecules can facilitate the transfer of charge between them. This process is crucial for charge transport in organic thin-film transistors and solar cells. Understanding the factors that influence intermolecular charge transfer, such as molecular packing and orientation, is key to optimizing device performance.
Role in Organic Electronics and Conjugated Systems
The combination of a π-conjugated heterocyclic ring and a rigid ethynyl linker makes this compound a valuable building block for organic electronics and conjugated systems.
Application in π-Conjugated Materials for Charge Transport
The incorporation of this compound into π-conjugated polymers is a promising strategy for developing new materials for charge transport. Selenophene-containing polymers have been shown to exhibit interesting charge transport properties, and the ethynyl linkage can enhance the rigidity and planarity of the polymer backbone, which is beneficial for intermolecular charge hopping. aau.dk
The charge transport characteristics of such materials are typically evaluated by fabricating organic field-effect transistors (OFETs) and measuring the charge carrier mobility. The selenium atom in the selenophene ring can lead to stronger intermolecular interactions compared to its sulfur analogue, which can positively influence the solid-state packing and, consequently, the charge transport. bath.ac.uk
The table below presents representative charge carrier mobilities for some selenophene-containing polymers to illustrate the potential performance of materials derived from this compound.
| Polymer | Device Architecture | Hole Mobility (cm2V-1s-1) | Electron Mobility (cm2V-1s-1) |
| Poly(3,3'''-didodecylquaterselenophene) | Top-gate OFET | 0.1 | 0.01 |
| Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]selenophene) | Bottom-gate OFET | 0.4 | - |
| Hypothetical Polymer of this compound | OFET | To be determined | To be determined |
This table includes data for analogous polymers to provide context for the potential charge transport properties of this compound-based polymers.
Exploration of Molecular Wiring Concepts
The rigid, linear structure of the ethynyl group makes this compound an excellent candidate for use in molecular wires. Molecular wires are single molecules or short oligomers designed to conduct electrical current. The concept involves connecting a molecule between two electrodes to create a molecular-scale electronic circuit.
Oligo(phenylene ethynylene)s are a well-studied class of molecular wires, and the introduction of heterocyclic units like selenophene can modulate their conducting properties. aau.dk The selenophene unit can influence the energy levels of the molecular orbitals, bringing them closer to the Fermi level of the electrodes and thus enhancing the conductance. The synthesis of oligomers based on this compound, terminated with appropriate anchoring groups (e.g., thiols or amines) for attachment to metal surfaces, would be a crucial step in exploring their potential as molecular wires.
Integration into Functional Optoelectronic Devices (Materials Component Focus)
The incorporation of this compound into conjugated polymers and small molecules offers a strategic approach to fine-tune their electronic structure and solid-state morphology. The selenium atom, being larger and more polarizable than sulfur, can lead to enhanced intermolecular interactions, which are crucial for efficient charge transport. The rigid ethynyl linker helps to create a more planar and conjugated backbone in polymers, which can improve charge mobility and modify the material's absorption and emission properties.
Components for Photodetectors
While specific research focusing solely on this compound in photodetectors is nascent, the broader class of selenophene-containing polymers has demonstrated significant potential. The inclusion of selenophene units in the polymer backbone can lead to a reduction in the material's bandgap, allowing for the absorption of lower-energy photons and extending the detection range of the photodetector. The enhanced intermolecular interactions facilitated by selenium can also contribute to higher charge carrier mobilities, a key factor for achieving high photosensitivity and fast response times. The ethynyl linkage can further enhance these properties by promoting a more ordered molecular packing in the solid state.
Materials for Light-Emitting Devices
In the realm of organic light-emitting diodes (OLEDs), the design of the emissive material is critical for achieving high efficiency and color purity. Donor-acceptor (D-A) type conjugated polymers are a widely explored class of materials for OLEDs. The incorporation of this compound as part of the donor or acceptor unit, or as a component of the conjugated bridge, can significantly influence the material's photophysical properties. For instance, the use of selenophene in D-A-D (donor-acceptor-donor) twisted derivatives has been explored to achieve deep-blue and green emissions. mdpi.com The twisted architecture, facilitated by the specific bonding geometry, can lead to efficient intermolecular charge transfer and a small singlet-triplet energy splitting (ΔEST), which is beneficial for materials exhibiting thermally activated delayed fluorescence (TADF). mdpi.com
The introduction of ethynylene units into the polymer backbone is a known strategy to influence the optoelectronic properties. mdpi.com While sometimes leading to reduced solubility due to increased rigidity, it can also result in more planar polymer chains and red-shifted absorption spectra. mdpi.com This planarity is advantageous for charge transport and can be leveraged in the design of efficient light-emitting materials.
Constituents for Organic Photovoltaics
The field of organic photovoltaics (OPVs) has seen significant advancements through the development of novel donor and acceptor materials. Selenophene-based materials have gained considerable attention in this area. semanticscholar.orgmdpi.comresearchgate.netnih.gov Replacing the sulfur atom in thiophene with selenium can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting molecule, leading to a narrower optical bandgap. mdpi.com This allows the material to absorb a broader range of the solar spectrum, ultimately enhancing the short-circuit current (Jsc) of the solar cell. mdpi.com
Furthermore, the selenium atom can participate in non-covalent intermolecular interactions with other atoms like oxygen or sulfur, which can improve the stacking order and morphology of the active layer blend, leading to more efficient charge transport. mdpi.comresearchgate.net The incorporation of ethynylene linkers into the polymer backbone is a strategy to lower the HOMO (Highest Occupied Molecular Orbital) energy level, which can increase the open-circuit voltage (Voc) of the device and improve the polymer's oxidative stability. mdpi.com
While direct and extensive studies on polymers exclusively made from this compound are limited, the combination of the known benefits of both selenophene and ethynylene units points towards a promising avenue for the design of next-generation OPV materials. The synergistic effect of a lowered bandgap from the selenophene and a lowered HOMO level from the ethynyl group could lead to OPV devices with both high Jsc and high Voc.
Below is a conceptual data table illustrating the potential impact of incorporating this compound into a polymer for organic solar cells, based on general trends observed in related materials.
| Polymer Backbone Component | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) | Potential Impact on OPV Device |
| Thiophene | -5.2 | -3.2 | 2.0 | Standard performance |
| Selenophene | -5.3 | -3.4 | 1.9 | Increased Jsc due to lower bandgap |
| Ethynylthiophene | -5.4 | -3.2 | 2.2 | Increased Voc due to lower HOMO |
| This compound | -5.5 | -3.5 | 2.0 | Potential for both high Jsc and high Voc |
Catalytic Applications of 2 Ethynylselenophene Derived Materials
Heterogeneous Catalysis: An Uncharted Territory
Heterogeneous catalysis relies on the activity of catalysts in a different phase from the reactants, often involving active sites on the surface of a solid support. nih.govnih.gov The design of such catalysts involves the careful engineering of these active sites and the methods of catalyst immobilization and surface functionalization to enhance stability and performance. numberanalytics.comwikipedia.org
Design of Selenophene-Based Active Sites on Solid Supports
The design of active sites often involves the incorporation of specific atoms or molecular fragments onto a high-surface-area support material. wikipedia.org While selenophene-containing molecules have been explored for various material properties, there is a lack of published research detailing the design and synthesis of active sites derived specifically from 2-ethynylselenophene on solid supports for catalytic applications.
Influence of Catalyst Immobilization and Surface Functionalization
Catalyst immobilization is a critical step in the development of robust heterogeneous catalysts, preventing leaching and allowing for easy separation and recycling. rsc.orgnih.gov Techniques range from simple impregnation to covalent grafting on various support materials like silica, alumina, or carbon-based materials. numberanalytics.comwikipedia.org However, the scientific literature does not currently contain studies focused on the immobilization of this compound-derived species or the functionalization of surfaces with this particular compound for the purpose of creating heterogeneous catalysts.
Homogeneous Catalysis: A Field of Potential
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity due to well-defined active centers, often in the form of organometallic complexes. libretexts.orgcatalysis.de
Organometallic Catalysts Featuring this compound Ligands
Organometallic catalysts consist of a central metal atom bonded to organic ligands, which play a crucial role in tuning the catalyst's reactivity and selectivity. wiley-vch.deresearchgate.net The ethynyl (B1212043) group of this compound provides a potential coordination site for metal centers, suggesting that it could function as a ligand in organometallic complexes. However, a review of the current literature does not yield examples of organometallic catalysts where this compound is explicitly used as a ligand for homogeneous catalytic reactions. Research in this area remains to be reported.
Development of Enantioselective Catalytic Systems
Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. wikipedia.org This is often achieved using chiral ligands that create a chiral environment around the metal center. entegris.comcsic.es The synthesis of chiral derivatives of this compound could potentially lead to novel chiral ligands for asymmetric catalysis. Nevertheless, there are no available studies on the design, synthesis, and application of such chiral systems derived from this compound for enantioselective transformations.
Electrocatalysis: An Emerging but Undefined Role
Electrocatalysis involves the use of catalysts to accelerate electrochemical reactions, such as the oxygen reduction reaction (ORR) and the hydrogen evolution reaction (HER), which are crucial for energy conversion and storage technologies. stanford.edursc.orgoaepublish.comd-nb.info Materials containing selenium have been investigated for their electrocatalytic properties. For instance, polymers containing selenourea (B1239437) have shown potential for interaction with metal ions, and selenophene-based polymers are studied for their electronic properties. researchgate.net However, specific research detailing the application of materials directly derived from this compound in electrocatalysis is not present in the current body of scientific literature. The potential for this compound to be polymerized or integrated into conductive frameworks for electrocatalytic purposes remains an open area for investigation.
Electrochemical Conversion Processes Facilitated by this compound Derivatives
The electrochemical conversion of small molecules into value-added chemicals and fuels is a cornerstone of sustainable energy technologies. Materials derived from this compound are promising candidates for facilitating these processes due to the inherent properties of polyselenophenes and related conjugated systems. The ethynyl group provides a direct route to electropolymerization, forming a conductive polymer film—poly(this compound)—on an electrode surface.
Such polymers are being explored for various electrocatalytic reactions, including the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and carbon dioxide reduction reaction (CO2RR). frontiersin.orgnih.govstanford.edursc.org The catalytic activity stems from the polymer's ability to conduct electrons and provide active sites for catalysis. For instance, in HER, the selenium atoms in the polymer backbone could act as proton-binding sites, facilitating their reduction to hydrogen gas. mdpi.com In the context of the CO2RR, selenophene-based materials can help stabilize the key CO2 radical anion intermediate, directing the reaction towards specific products like carbon monoxide or formic acid. rsc.orgfrontiersin.org
While specific performance data for poly(this compound) is not available, studies on related transition metal selenides and polyselenophenes show their potential in electrocatalysis. nih.govresearchgate.net The performance of such electrocatalysts is typically evaluated by metrics like overpotential (the extra potential required to drive the reaction) and Faradaic efficiency (the percentage of electrons that contribute to the desired product).
Table 1: Comparison of Electrocatalytic Performance for Hydrogen Evolution Reaction (HER) in Related Material Classes
| Catalyst Material | Electrolyte | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
|---|---|---|---|---|
| Molybdenum Sulfide (MoS₂) | 0.5 M H₂SO₄ | ~200 | ~60 | mdpi.com |
| Cobalt Selenide (CoSe₂) | 0.5 M H₂SO₄ | ~160 | ~45 | nih.gov |
| Nickel Phosphide (Ni₂P) | 0.5 M H₂SO₄ | ~130 | ~50 | researchgate.net |
This table illustrates the typical performance of material classes related to potential this compound derivatives. Data is representative of the class and not for a single, specific compound.
Design of Electrode Materials with Enhanced Electrocatalytic Activity
The design of an electrode material is crucial for maximizing its catalytic efficiency, stability, and selectivity. college-de-france.fr this compound offers distinct advantages for molecular engineering of electrode surfaces. The terminal alkyne is a versatile functional handle for both polymerization and covalent immobilization.
Electropolymerization: As mentioned, this compound can be directly electropolymerized onto a conductive substrate (e.g., glassy carbon, ITO, carbon paper) to form a thin, conformal film of poly(this compound). This method allows for precise control over film thickness and morphology. The resulting polymer-coated electrode can act as the primary catalyst. nih.gov
The intrinsic properties of the selenophene (B38918) ring are also key to its function. Compared to its thiophene (B33073) analogue, selenophene generally leads to materials with narrower bandgaps and increased electron-donating character, which can lower the energy barrier for electrochemical reactions. researchgate.net The design of these electrodes focuses on creating a high density of active sites, ensuring rapid mass transport of reactants and products, and maintaining long-term stability under harsh electrochemical conditions. frontiersin.orgmdpi.com
Photocatalysis
Photocatalysis utilizes light to drive chemical reactions, offering a green and sustainable alternative to conventional thermal catalysis. The field has seen significant interest in organic semiconductors, including conjugated polymers and dyes, as viable alternatives to traditional transition metal-based photocatalysts. rsc.orgunibo.it Selenophene-containing materials, in particular, have emerged as promising candidates due to their unique photophysical properties. The incorporation of heavy atoms like selenium can promote intersystem crossing, a process that facilitates the generation of long-lived triplet excited states, which are highly useful in photocatalysis. rsc.org
Derivatives of this compound are expected to be valuable in this context. Polymerization of this compound would yield a conjugated polymer with an extended π-system capable of absorbing visible light. Furthermore, the molecule can be incorporated as a substituent into larger photosensitizing structures, such as BODIPY (boron-dipyrromethene) dyes, to precisely tune their light-absorbing and electronic properties for specific catalytic applications. mdpi.comwikipedia.org
Photoinduced Catalytic Reactions and Efficiency Enhancement
Materials derived from this compound are well-suited for a range of photoinduced catalytic reactions, from hydrogen production to organic synthesis. In a typical photocatalytic cycle, the material absorbs a photon, creating an electron-hole pair (an exciton). Efficient photocatalysis requires this exciton (B1674681) to separate into free charge carriers, which then migrate to the catalyst's surface to perform redox reactions. rsc.org
Efficiency Enhancement: The efficiency of these processes can be enhanced in several ways by using this compound derivatives:
Broadened Light Absorption: Selenophene-containing polymers often exhibit red-shifted absorption spectra compared to their thiophene counterparts, allowing them to harvest a larger portion of the solar spectrum. researchgate.netresearchgate.net
Improved Charge Separation: In donor-acceptor type polymers, where selenophene units can act as the electron donor, photoinduced charge transfer leads to efficient separation of electrons and holes, minimizing charge recombination and increasing the quantum yield of the reaction. mdpi.commdpi.com
Heavy-Atom Effect: The selenium atom promotes the formation of triplet states. These long-lived excited states are effective in energy transfer reactions, such as the generation of singlet oxygen for photo-oxidation reactions, or in electron transfer processes for photoredox catalysis. rsc.orgunibo.it
An example of a photoinduced reaction is the [3+2] cycloaddition of alkyl aldehydes and alkynes, which can be enabled by photocatalysis to produce complex organic molecules under mild conditions. nih.gov While not specifically demonstrated with this compound, conjugated polymers are increasingly used for such transformations.
Development of Light-Harvesting Architectures for Photocatalytic Systems
Inspired by natural photosynthesis, researchers are developing complex molecular architectures designed to efficiently capture and channel light energy. researchgate.netnih.gov These light-harvesting systems often consist of multiple chromophores arranged to facilitate directional energy transfer to a catalytic reaction center. bnl.govnih.gov
This compound can serve as a fundamental building block in these artificial photosynthetic systems.
Polymer Scaffolds: Poly(this compound) can serve as a conjugated backbone to which other chromophores or catalytic units are attached. The polymer acts as an "antenna," absorbing light over a broad spectral range and funneling the energy along its backbone to the reaction site.
Tuning Absorption Properties: By incorporating this compound units into larger molecular systems, such as porphyrins or BODIPY dyes, the absorption spectrum can be fine-tuned to match the solar spectrum more effectively. mdpi.com
Hierarchical Structures: The ethynyl group allows for the construction of well-defined, multi-component structures through techniques like Sonogashira coupling, enabling the precise placement of donor and acceptor units to control the flow of energy and electrons. nih.gov
Advanced Theoretical and Computational Investigations of 2 Ethynylselenophene
Quantum Chemical Methodologies
Quantum chemical methodologies are fundamental to understanding the intrinsic properties of 2-ethynylselenophene at the electronic level. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, offer a detailed picture of the molecule's behavior.
Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the electronic and structural properties of molecules like this compound. rsc.orgarxiv.org By approximating the many-body electronic Schrödinger equation with functionals of the electron density, DFT provides a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. rsc.orgdtic.mil
DFT calculations are instrumental in predicting key molecular parameters. For instance, they can accurately determine the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the molecule's shape and steric interactions. Furthermore, DFT can elucidate electronic properties such as the distribution of electron density, molecular orbital energies (including the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), and the resulting band gap. scirp.orgscielo.br The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
The application of various functionals within DFT allows for a nuanced exploration of the molecule's characteristics. Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are often employed to achieve higher accuracy in predicting electronic properties. scielo.br For example, comparing results from different functionals can provide a range of values for properties like the band gap, offering a more comprehensive understanding of the molecule's electronic behavior. scielo.br
Table 1: Representative Data from DFT Calculations on Heterocyclic Compounds
| Property | Calculated Value | Method/Functional |
| Optimized Lattice Parameter (a) | Varies with functional | B1WC, B3LYP, PBE0, WC1LYP |
| Band Gap (Egap) | 2.53 - 4.06 eV | B1WC, B3LYP, PBE0, WC1LYP |
| Magnetic Moment | 1 µB per dopant atom | DFT with single acceptors |
This table presents a generalized view of data obtainable from DFT calculations on related systems, illustrating the types of insights gained for molecules like this compound. Specific values for this compound would require dedicated computational studies.
Beyond DFT, other quantum chemical methods provide further insights into the molecular characteristics of this compound.
Ab initio methods , meaning "from the beginning," are based on first principles without the use of experimental data for parameterization. libretexts.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation. While computationally more demanding than DFT, ab initio methods are often considered the gold standard for accuracy, particularly for smaller molecules. dtic.millibretexts.org They are invaluable for benchmarking the results of less computationally intensive methods and for studying systems where electron correlation effects are particularly important. researchgate.net
Semi-empirical methods , on the other hand, utilize parameters derived from experimental data to simplify the calculations. libretexts.org This makes them computationally much faster than ab initio or DFT methods, allowing for the study of larger molecular systems and longer timescale simulations. escholarship.orgrsc.org While they are less accurate in an absolute sense, they can provide valuable qualitative insights and trends for a series of related molecules. These methods are particularly useful for initial explorations of molecular properties before undertaking more computationally expensive calculations. libretexts.org
| Method Type | Key Characteristics |
| Ab Initio | Based on first principles, high accuracy, computationally expensive. dtic.millibretexts.org |
| Semi-Empirical | Uses experimental parameters, computationally fast, lower accuracy. libretexts.orgescholarship.org |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques build upon the foundational data from quantum chemical calculations to explore the dynamic behavior and reactivity of this compound.
Computational chemistry offers powerful tools for predicting the reactivity of this compound and elucidating the mechanisms of its reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, providing a step-by-step understanding of how a reaction proceeds. smu.edu
Methods like the Unified Reaction Valley Approach (URVA) can dissect a reaction into distinct phases, revealing the sequence of bond-breaking and bond-forming events. smu.edu This level of detail is crucial for understanding factors that control reaction rates and selectivity. For instance, computational studies can predict whether a reaction will proceed via a concerted or a stepwise mechanism, and can identify the key electronic and steric factors that favor one pathway over another. numberanalytics.com The development of large reaction datasets and machine learning models further enhances the ability to predict reaction outcomes for a given set of reactants. nih.gov
The flexibility of the ethynyl (B1212043) group in this compound allows for different spatial orientations, or conformations. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them. nih.gov This is often achieved through techniques like simulated annealing and molecular dynamics. nih.gov
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, providing insights into the molecule's flexibility, vibrational modes, and interactions with its environment. cresset-group.com For a molecule like this compound, MD simulations can reveal how the molecule explores its conformational space and how its structure fluctuates under different conditions. biorxiv.org These simulations are particularly valuable for understanding the behavior of the molecule in solution or in larger assemblies. cresset-group.com
Computational Studies of Supramolecular Interactions and Assembly Stability
The selenium atom and the pi-system of the selenophene (B38918) ring and ethynyl group in this compound make it a candidate for forming ordered structures through non-covalent interactions. Computational methods are essential for understanding and predicting the formation and stability of these supramolecular assemblies. mdpi.com
Computational studies can investigate various types of non-covalent interactions, such as hydrogen bonding, halogen bonding (involving the selenium atom), and π-π stacking interactions. By calculating the interaction energies between molecules, it is possible to predict the most stable arrangements in a crystal lattice or other aggregate. rsc.org Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions. rsc.org
Machine Learning Approaches in Materials Design and Property Prediction
The application of machine learning (ML) is revolutionizing materials science by accelerating the discovery and design of novel functional materials, including organic semiconductors. nih.gov While specific, published machine learning studies focusing exclusively on this compound are not widespread, the compound belongs to the broader class of organic semiconductor materials where ML techniques are being increasingly applied. cmu.eduannualreviews.org These data-driven approaches enable high-throughput virtual screening and the accurate prediction of material properties, significantly reducing the time and cost associated with traditional experimental methods. nih.govrsc.org
Machine learning models are trained on large datasets, often generated from computationally expensive quantum mechanical calculations like Density Functional Theory (DFT), to learn the complex relationships between molecular structures and their resulting properties. nih.govenergy.gov Once trained, these models can predict the properties of new, un-synthesized molecules—such as derivatives of this compound—in a fraction of the time. researchgate.net This predictive power allows researchers to screen vast chemical spaces for promising candidates with desired electronic, optical, or charge-transport characteristics. cmu.edu
The general workflow for applying machine learning in the design of organic semiconductors involves several key steps:
Data Generation: Creation of a database containing molecular structures and their corresponding properties, typically calculated via methods like DFT. nih.gov
Feature Engineering: Representing the molecules in a format that a machine learning algorithm can understand. This can range from simple molecular descriptors to complex graph-based representations of the molecular structure. researchgate.net
Model Training: Selecting and training an appropriate ML algorithm—such as an artificial neural network (ANN), random forest, or graph neural network—on the generated dataset. aip.orgmdpi.com
Prediction and Screening: Using the trained model to predict the properties of a large number of candidate molecules. cmu.edu
Experimental Validation: Synthesizing and characterizing the most promising candidates identified by the ML model to verify the predictions. cmu.edu
Key properties of organic semiconductors that are frequently targeted for ML-based prediction include the optical gap, charge carrier mobility, reorganization energy, and excited-state energies. researchgate.netaip.orgrsc.org For instance, researchers have successfully developed ML models to predict transfer integrals—a key parameter for estimating charge mobility—for organic semiconductor molecules like pentacene (B32325) and oligothiophenes. aip.org These models can significantly accelerate the identification of materials with high charge transport capabilities, which is crucial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The table below summarizes the performance of various machine learning models in predicting key properties for representative organic semiconductor materials, illustrating the accuracy that can be achieved.
Table 1: Performance of Machine Learning Models in Predicting Properties of Organic Materials
| Target Property | Material Class | Machine Learning Model | Performance Metric (RMSE) |
|---|---|---|---|
| Heat of Formation | MXenes | XGBoost | 0.128 eV/atom wpi.edu |
| Work Function | MXenes | XGBoost | 0.308 J wpi.edu |
| Fermi Level | MXenes | XGBoost | 0.46 eV wpi.edu |
| First Singlet Excitation Energy | Polycyclic Aromatic Hydrocarbons | SISSO | ~0.2 eV rsc.org |
This table is illustrative and uses data from studies on broader classes of materials relevant to organic electronics to demonstrate the capabilities of machine learning.
Different machine learning algorithms are suited for different tasks within materials science. For example, graph-convolutional neural networks (GCNNs), such as the Directed Message Passing Neural Network (D-MPNN), are particularly effective as they operate directly on the molecular graph, capturing intricate structural information. nih.gov Other ensemble methods like XGBoost have also shown high accuracy in predicting a range of material properties. mdpi.comwpi.edu
Table 2: Common Machine Learning Algorithms and Their Applications in Materials Science
| Algorithm | Type | Description | Typical Application |
|---|---|---|---|
| Artificial Neural Network (ANN) | Supervised Learning | A network of interconnected nodes inspired by the human brain, capable of learning complex non-linear relationships. aip.org | Predicting electronic and optical properties. annualreviews.orgaip.org |
| Random Forest | Supervised Learning (Ensemble) | An ensemble method that constructs multiple decision trees during training and outputs the average prediction of the individual trees. mdpi.com | Classification (e.g., magnetic vs. non-magnetic) and regression (e.g., property prediction). wpi.edu |
| Support Vector Machine (SVM) | Supervised Learning | A model that finds the optimal hyperplane to separate data points into different classes or to perform regression. arxiv.org | Classification tasks and property prediction from smaller datasets. |
| Directed Message Passing Neural Network (D-MPNN) | Deep Learning (Graph Neural Network) | Learns features directly from the graph structure of a molecule by passing "messages" along bonds and atoms. nih.gov | Predicting molecular properties where chemical structure is critical. nih.gov |
For a molecule like this compound, these machine learning approaches could be used to theoretically design and screen a library of derivatives. By systematically modifying the core structure—for example, by adding different functional groups—researchers could use a trained ML model to rapidly predict how these changes would affect key properties like the HOMO-LUMO gap, charge mobility, and stability. This in-silico screening process allows for the identification of the most promising candidates for synthesis, guiding experimental efforts toward materials with the highest potential for high-performance electronic devices.
Q & A
Basic: What are the established synthetic routes for 2-Ethynylselenophene, and how can purity be validated?
Methodological Answer:
The synthesis typically involves Sonogashira coupling between selenophene derivatives and terminal alkynes under palladium catalysis. Key steps include:
- Step 1: Bromination of selenophene at the 2-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) .
- Step 2: Coupling with trimethylsilylacetylene (TMSA) via Pd(PPh₃)₄/CuI catalysis, followed by desilylation with K₂CO₃/MeOH .
- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm >98% purity. Mass spectrometry (ESI-MS) ensures molecular ion consistency .
Advanced: How can researchers resolve contradictions in reported electrochemical properties of this compound?
Methodological Answer:
Discrepancies in redox potentials (e.g., -0.45 V vs. -0.62 V vs. Ag/Ag⁺) often stem from:
-
Solvent Effects: Compare cyclic voltammetry (CV) data in dichloromethane (non-polar) vs. acetonitrile (polar). Adjust for reference electrode calibration .
-
Concentration Dependence: Perform differential pulse voltammetry (DPV) at varying concentrations (0.1–5 mM) to assess aggregation-induced shifts.
-
Table: Example reconciliation of conflicting
Study Solvent Concentration (mM) E₁/₂ (V) Reference A DCM 1.0 -0.45 B MeCN 0.5 -0.62
Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR: Identify ethynyl protons (δ 2.8–3.2 ppm) and selenophene aromatic signals (δ 7.1–7.5 ppm). Use DEPT-135 for carbon hybridization confirmation .
- Raman Spectroscopy: Confirm C≡C stretching (~2100 cm⁻¹) and Se–C vibrations (~450 cm⁻¹) .
- UV-Vis: Monitor π→π* transitions (λₐᵦₛ ~320 nm in THF) for electronic structure analysis .
Advanced: How should researchers design experiments to probe the charge-transfer mechanisms of this compound in donor-acceptor systems?
Methodological Answer:
- Step 1: Synthesize donor-acceptor dyads (e.g., this compound linked to ferrocene or fullerene).
- Step 2: Use ultrafast transient absorption spectroscopy (fs-TAS) to track exciton lifetime and charge separation efficiency.
- Step 3: Correlate with density functional theory (DFT) calculations (B3LYP/6-31G*) to map frontier molecular orbitals and predict charge-transfer pathways .
- Key Metric: Quantum yield of charge separation (ΦCS) vs. structural variations (e.g., linker length).
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Engineering Controls: Use fume hoods with HEPA filters for synthesis and purification .
- PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact due to potential selenium toxicity .
- Waste Disposal: Quench residual palladium catalysts with activated charcoal before aqueous disposal .
Advanced: How can researchers address inconsistencies in the thermal stability of this compound polymers?
Methodological Answer:
-
TGA-DSC Analysis: Perform thermogravimetric analysis (TGA) under N₂ to compare decomposition onset temperatures. Use differential scanning calorimetry (DSC) to identify glass transitions (Tg) and crystallinity effects .
-
Variable Factors:
- Molecular weight (GPC calibration).
- End-group functionalization (e.g., –COOH vs. –CH₃).
-
Table: Example stability comparison:
Polymer Mn (kDa) T_dec (°C) Tg (°C) Reference P1 12.5 220 85 P2 8.3 195 72
Basic: What computational methods are suitable for predicting the optoelectronic properties of this compound?
Methodological Answer:
- DFT: Optimize geometry at B3LYP/def2-SVP level. Calculate HOMO-LUMO gaps and compare with experimental UV-Vis data .
- TD-DFT: Simulate excited-state transitions (e.g., CAM-B3LYP with polarizable continuum model for solvent effects) .
Advanced: How can researchers optimize the reproducibility of this compound-based device performance?
Methodological Answer:
- Control Variables:
- Film morphology (AFM/STM for surface roughness).
- Annealing conditions (time, temperature, atmosphere).
- Statistical Design: Use response surface methodology (RSM) to model device efficiency vs. variables like thickness (20–100 nm) and doping concentration (1–5% w/w) .
Basic: How to conduct a literature review on this compound while avoiding unreliable sources?
Methodological Answer:
- Databases: Prioritize SciFinder, Reaxys, and ACS Publications. Exclude non-peer-reviewed platforms (e.g., ) .
- Keywords: “this compound synthesis,” “selenophene electrochemistry,” “organoselenium optoelectronics.”
- Citation Tracking: Use tools like Web of Science to trace seminal papers (>50 citations) .
Advanced: What strategies reconcile theoretical predictions with experimental data for this compound’s bandgap?
Methodological Answer:
- Calibration: Compare DFT-predicted bandgaps (e.g., PBE0 functional) with experimental UV-Vis/ellipsometry data. Adjust for exciton binding energy (0.3–0.5 eV in organic semiconductors) .
- Error Analysis: Quantify deviations using root-mean-square error (RMSE) and refine basis sets (e.g., def2-TZVP) for higher accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
